molecular formula C23H17F3N4O4 B606235 Unii-igi7vlq799 CAS No. 1236188-38-7

Unii-igi7vlq799

Cat. No. B606235
M. Wt: 470.4082
InChI Key: RRPYZEWVBYBTJC-UHFFFAOYSA-N
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Description

This would include the substance’s name, its chemical formula, and its classification (e.g., whether it’s a chemical, protein, nucleic acid, polymer, etc.) .


Molecular Structure Analysis

This would involve a detailed look at the substance’s molecular structure, including its atoms and the bonds between them .


Physical And Chemical Properties Analysis

This would involve studying the substance’s physical properties (like density, color, hardness, etc.) and chemical properties (like reactivity, flammability, etc.) .

Scientific Research Applications

  • Hereditary Dentatorubral-Pallidoluysian Atrophy Research

    • Ubiquitinated neuronal intranuclear inclusions (uNIIs) and ubiquitinated glial intranuclear inclusions (uGIIs) in various brain regions were examined in patients with hereditary dentatorubral-pallidoluysian atrophy (DRPLA). The findings suggest that in DRPLA, the occurrence of uNIIs and uGIIs is related to the causative gene abnormality, and that glial cells are involved in the disease process (Hayashi et al., 1998).
  • Genomics Research and Data Management

    • The Department of Energy (DOE) Joint Genome Institute (JGI) serves the scientific community by providing integrated high-throughput sequencing and computational analysis to support research in clean energy generation and environmental characterization. The JGI Genome Portal offers access to all JGI genomic databases and analytical tools, facilitating the exploration of complex genomic data (Nordberg et al., 2013).
  • Use of E-Journals in Genomic Research

    • A comparative study on the awareness and use of e-journals by scientists at the CSIR-Institute of Genomics and Integrative Biology (IGIB) and the Indian Institute of Chemical Biology (IICB) highlighted the importance of digital resources in genomic research and academic collaboration (Qasim & Khan, 2015).
  • National Cancer Institute's Initiative for Chemical Genetics

    • The Initiative for Chemical Genetics by the National Cancer Institute is a public-access facility enabling research using small molecules to discover cancer-relevant probes. It facilitates scientific collaborations by integrating diverse expertise in synthetic chemistry, computational science, and cancer biology (Tolliday et al., 2006).
  • Advancements in Marine Genomics

    • BGI-Qingdao, established to explore marine genomics, highlights significant progress in the field, particularly in the diversity of marine species. The International Conference on Genomics of the Ocean (ICG-Ocean) was initiated to accelerate marine genomics research and its applications (Fan et al., 2018).
  • Legal and Ethical Issues in Human Genome Research

    • The Human Genome Initiative (HGI) focused on mapping and sequencing the human genome. The project addresses legal, social, and ethical issues, raising awareness about the implications of genetic research and promoting responsible scientific practices (Karjala, 1992).
  • Collaborative Environments for Environmental Modeling

    • A collaborative working environment was designed for the Unified Air Pollution Model (UNI-DEM), demonstrating the need for application-centric frameworks in large scientific applications. This approach benefits geographically dispersed scientific teams in collaborative research and data sharing (Şahin et al., 2009).
  • Educational Programs for Translating Research into Innovations

    • The National Collegiate Inventors and Innovators Alliance (NCIIA) focuses on experiential learning in STEM innovation, invention, and entrepreneurship. This approach aims to translate scientific research into practical innovations for societal benefit (Giordan et al., 2011).
  • Reanalysis of Diagnostic Exomes in Epilepsy Genetics

    • The Epilepsy Genetics Initiative (EGI) systematically reanalyzed diagnostic exomes to identify new molecular diagnoses in epilepsy, demonstrating the efficacy of ongoing data analysis in genetics research (Lub et al., 2019).
  • Gene-Environment Interaction Analysis in Quantitative Traits

    • A novel information-theoretic method was developed for analyzing gene-gene and gene-environment interactions in quantitative traits. This approach enhances the understanding of genetic and environmental factors in complex traits (Chanda et al., 2009).

Safety And Hazards

This would involve studying any potential safety risks or hazards associated with the substance .

Future Directions

This would involve looking at current research trends related to the substance and predicting potential future developments .

properties

IUPAC Name

1-[[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O4/c24-23(25,26)17-18(14-4-2-1-3-5-14)28-33-19(17)21-27-20(29-34-21)15-8-6-13(7-9-15)10-30-11-16(12-30)22(31)32/h1-9,16H,10-12H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPYZEWVBYBTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C3=NOC(=N3)C4=C(C(=NO4)C5=CC=CC=C5)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-igi7vlq799

CAS RN

1236188-38-7
Record name BMS-520
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236188387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-520
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGI7VLQ799
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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